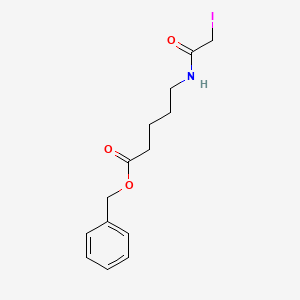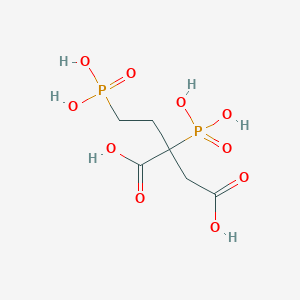
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide typically involves the reaction of hydrazinecarbothioamide with N,N-dipropylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Wirkmechanismus
The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Carbamothioylhydrazinylidene)acetic acid
- 4-[(E)-(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
- 4-[1-(2-Carbamothioylhydrazinylidene)ethyl]phenyl acetate
Uniqueness
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
65749-81-7 |
|---|---|
Molekularformel |
C10H20N4OS |
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
2-(carbamothioylhydrazinylidene)-N,N-dipropylpropanamide |
InChI |
InChI=1S/C10H20N4OS/c1-4-6-14(7-5-2)9(15)8(3)12-13-10(11)16/h4-7H2,1-3H3,(H3,11,13,16) |
InChI-Schlüssel |
KHIKACGNHYZURD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


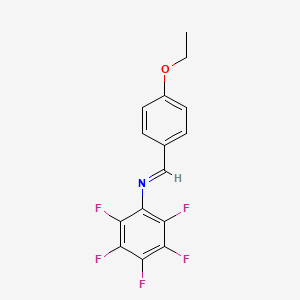
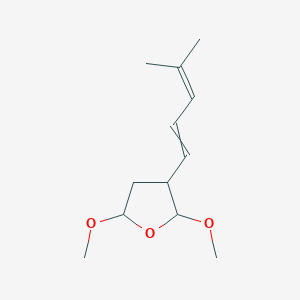

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
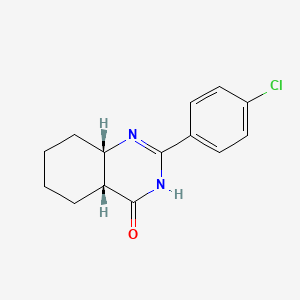
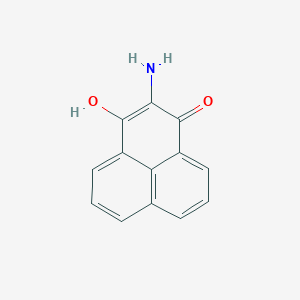

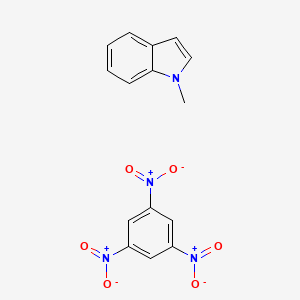

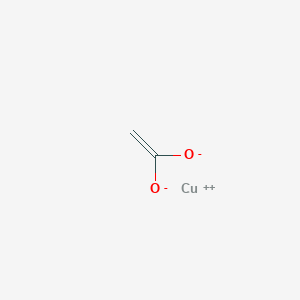

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
